molecular formula C16H14ClNO4 B5598294 methyl 3-{[(4-chlorophenoxy)acetyl]amino}benzoate CAS No. 5237-32-1

methyl 3-{[(4-chlorophenoxy)acetyl]amino}benzoate

Cat. No.: B5598294
CAS No.: 5237-32-1
M. Wt: 319.74 g/mol
InChI Key: SPARHFKVPOTPJP-UHFFFAOYSA-N
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Description

Overview of Substituted Benzoate (B1203000) Esters in Chemical Research Contexts

Substituted benzoate esters are a class of organic compounds that feature prominently in various areas of chemical research, from materials science to medicinal chemistry. mdpi.com The ester functional group can influence a molecule's physicochemical properties, such as solubility and membrane permeability, which are critical for biological applications. nih.gov The aromatic ring of the benzoate moiety can be functionalized with a wide array of substituents, allowing for the fine-tuning of electronic and steric properties. This versatility makes substituted benzoate esters valuable scaffolds in drug design and the development of biologically active compounds. For instance, they are investigated for their potential in treating neurodegenerative diseases like Alzheimer's. semanticscholar.org The synthesis of these esters is often achieved through methods like Fischer esterification, where a carboxylic acid reacts with an alcohol in the presence of an acid catalyst. mdpi.com

Significance of the Chlorophenoxyacetylamine Scaffold in Organic and Medicinal Chemistry Research

The chlorophenoxyacetylamine scaffold is a key structural motif found in a variety of biologically active compounds. The phenoxyacetic acid component and its derivatives are known to exhibit a range of pharmacological activities, including herbicidal, anti-inflammatory, and antimicrobial properties. researchgate.net The presence of a chlorine atom on the phenoxy ring can significantly influence the compound's activity. For example, halogen-containing phenoxy derivatives have been shown to possess enhanced anti-inflammatory functions. nih.gov Furthermore, the amide linkage in the scaffold is a common feature in many pharmaceuticals and contributes to the structural diversity and biological activity of these molecules. Derivatives of phenoxyacetamide have been explored for a wide range of therapeutic applications, including as anticonvulsants and anticancer agents. nih.govnih.gov

Rationale for Advanced Academic Investigation of Methyl 3-{[(4-chlorophenoxy)acetyl]amino}benzoate

The rationale for its investigation is multifaceted:

Exploring Novel Biological Activities: The combination of these two scaffolds may lead to compounds with unique biological profiles, potentially exhibiting antifungal, antibacterial, or anticancer properties, as suggested by studies on related structures. uokerbala.edu.iq

Structure-Activity Relationship (SAR) Studies: The synthesis and biological evaluation of this compound and its analogs can provide valuable insights into the structure-activity relationships of this class of molecules. Understanding how different substituents on both the phenoxy and benzoate rings affect activity is crucial for designing more potent and selective compounds. nih.govresearchgate.net

Probing Biological Pathways: As with many small molecules in chemical biology, this compound can be used as a tool to probe specific biological pathways. For instance, related structures have been shown to interact with enzymes and receptors involved in various cellular processes. nih.gov

Current Research Landscape and Knowledge Gaps for Analogous Structures

The current research landscape for structures analogous to this compound is broad, with significant work on both the individual scaffolds and related combined architectures. Research on phenoxyacetamide derivatives has yielded compounds with anticonvulsant and potential anti-inflammatory activities. nih.gov Similarly, substituted aminobenzoate derivatives have been investigated for a range of therapeutic applications, including as antimicrobial and anticancer agents. mdpi.comresearchgate.net

Despite this progress, there are notable knowledge gaps that the study of this compound could address:

Limited Exploration of the meta-Substitution Pattern: Much of the research on aminobenzoate derivatives has focused on para-substituted compounds. The biological implications of the meta-substitution pattern, as seen in the target compound, are less understood and represent a key area for investigation.

Synergistic Effects of the Combined Scaffolds: While the individual components have been studied, the synergistic or antagonistic effects of combining the chlorophenoxyacetylamine and substituted benzoate moieties are not well-documented.

Lack of Comprehensive Biological Profiling: Many of the existing studies on analogous compounds focus on a single biological activity. A comprehensive profiling of the biological effects of this class of compounds across various assays is needed to fully understand their potential.

The table below presents a selection of analogous compounds and their reported biological activities, highlighting the current state of research and the potential for new discoveries.

Compound ClassScaffold FeaturesReported Biological Activities
Phenoxyacetamide DerivativesVariously substituted phenoxy ring, acetamide (B32628) linkageAnticonvulsant, Anti-inflammatory, Herbicidal researchgate.netnih.gov
Substituted AminobenzoatesSubstituted benzene (B151609) ring, amino and ester groupsAntimicrobial, Anticancer, Antioxidant mdpi.comresearchgate.net
N-Phenylpropionamide DerivativesN-phenyl-N-(piperidin-2-yl)propionamide coreOpioid receptor binding nih.gov
2-Aryl-3,4-dihydroisoquinolinium SaltsDihydroisoquinolinium core with benzoate moietiesAntifungal researchgate.net

This interactive table allows for a clear overview of the existing research and underscores the novelty of investigating the specific combination of features present in this compound.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 3-[[2-(4-chlorophenoxy)acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClNO4/c1-21-16(20)11-3-2-4-13(9-11)18-15(19)10-22-14-7-5-12(17)6-8-14/h2-9H,10H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPARHFKVPOTPJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC=C1)NC(=O)COC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40352232
Record name ZINC00123575
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40352232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5237-32-1
Record name ZINC00123575
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40352232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Derivatization Strategies for Methyl 3 4 Chlorophenoxy Acetyl Amino Benzoate

Retrosynthetic Analysis and Identification of Key Precursors

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. The most logical disconnection for methyl 3-{[(4-chlorophenoxy)acetyl]amino}benzoate is at the amide bond, as amide formation is a robust and well-documented transformation in organic synthesis.

This disconnection (a C-N bond cleavage) breaks the target molecule into two primary synthons: a nucleophilic aromatic amine and an electrophilic acyl group. These synthons correspond to the key precursor molecules:

Methyl 3-aminobenzoate (B8586502) : This serves as the amine component. It provides the core benzoate (B1203000) structure with the amino group correctly positioned for the subsequent coupling reaction.

(4-chlorophenoxy)acetic acid : This molecule provides the aryloxyacetyl portion. To facilitate the reaction, it is typically activated to a more electrophilic form, most commonly the acyl chloride.

Therefore, the primary precursors identified through this analysis are methyl 3-aminobenzoate and (4-chlorophenoxy)acetyl chloride. The synthesis of (4-chlorophenoxy)acetyl chloride itself begins with (4-chlorophenoxy)acetic acid, which is prepared from the reaction of 4-chlorophenol (B41353) with a chloroacetic acid derivative. herts.ac.uk

Retrosynthetic analysis of this compound

Figure 1: Retrosynthetic disconnection of the target molecule at the amide bond, identifying the key precursors.

Optimized Synthetic Pathways for the Target Compound

The forward synthesis involves the coupling of the identified precursors under optimized conditions to maximize yield and purity.

The synthesis is typically a two-step process starting from (4-chlorophenoxy)acetic acid.

Step 1: Synthesis of (4-chlorophenoxy)acetyl chloride The carboxylic acid is converted to the more reactive acyl chloride. This is a standard procedure achieved by reacting (4-chlorophenoxy)acetic acid with a chlorinating agent. prepchem.com

Reagent : Thionyl chloride (SOCl₂) is commonly used due to its effectiveness and the fact that its byproducts (SO₂ and HCl) are gaseous, simplifying purification. Oxalyl chloride is another effective alternative. fishersci.co.uk

Conditions : The reaction is typically performed in an inert aprotic solvent, such as dichloromethane (B109758) (DCM) or toluene, often under reflux conditions to ensure the reaction goes to completion. prepchem.com

Step 2: Amide Formation (Acylation of Methyl 3-aminobenzoate) The core reaction involves the acylation of methyl 3-aminobenzoate with (4-chlorophenoxy)acetyl chloride. This reaction, often referred to as the Schotten-Baumann reaction, requires specific conditions for optimal performance. fishersci.co.uk

Solvent : Anhydrous aprotic solvents like DCM, tetrahydrofuran (B95107) (THF), or ethyl acetate (B1210297) are preferred to prevent hydrolysis of the highly reactive acyl chloride. nih.gov

Base : A non-nucleophilic base, such as triethylamine (B128534) (TEA) or diisopropylethylamine (DIEA), is essential to neutralize the hydrochloric acid (HCl) generated during the reaction. fishersci.co.ukscholarsresearchlibrary.com The base prevents the protonation of the amine nucleophile, which would render it unreactive.

Temperature : The reaction is typically initiated at a reduced temperature (e.g., 0 °C) during the slow, dropwise addition of the acyl chloride to the solution of the amine and base. This helps to control the exothermic nature of the reaction and minimize potential side reactions. The mixture is then often allowed to warm to room temperature and stirred for several hours to ensure completion. fishersci.co.uk

ParameterOptimized ConditionPurpose
Solvent Dichloromethane (DCM), THFInert, aprotic medium; prevents acyl chloride hydrolysis.
Base Triethylamine (TEA), DIEANeutralizes HCl byproduct, preventing amine protonation.
Temperature 0 °C to Room TemperatureControls exothermicity and minimizes side reactions.
Addition Slow, dropwiseEnsures controlled reaction rate.

Maximizing yield and ensuring high purity are critical in synthetic chemistry.

Yield Enhancement:

Anhydrous Conditions : The exclusion of moisture is paramount, as (4-chlorophenoxy)acetyl chloride readily hydrolyzes back to the carboxylic acid, which is unreactive under these conditions. This is achieved by using dried glassware and anhydrous solvents.

Stoichiometry : A slight excess (1.05-1.2 equivalents) of the acyl chloride may be used to ensure the complete consumption of the more valuable amine precursor.

Work-up Procedure : After the reaction is complete, a standard aqueous work-up is performed. The reaction mixture is typically washed sequentially with a dilute acid (e.g., 1M HCl) to remove excess tertiary amine base, a saturated sodium bicarbonate solution to remove any unreacted (4-chlorophenoxy)acetic acid, and brine to remove residual water. nih.gov

Purity Assessment:

Purification : The crude product obtained after the work-up is purified to remove any remaining impurities. Recrystallization from a suitable solvent system (e.g., ethanol (B145695) or ethyl acetate/hexanes) is a common method. For less crystalline products or to remove closely related impurities, column chromatography on silica (B1680970) gel is employed. nih.govnih.gov

Analytical Confirmation : The identity and purity of the final product are confirmed using a suite of analytical techniques:

Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR spectroscopy are used to confirm the molecular structure.

Mass Spectrometry (MS) : Provides the molecular weight of the compound, confirming its identity.

High-Performance Liquid Chromatography (HPLC) : Used to determine the purity of the final compound, often reported as a percentage. sigmaaldrich.com

Systematic Design and Synthesis of Structural Analogues

The synthesis of structural analogues is crucial for studying structure-activity relationships (SAR) in fields like medicinal chemistry and materials science. The core synthetic route is amenable to modifications of both the phenoxy and benzoate portions of the molecule.

The electronic and steric properties of the molecule can be systematically altered by changing the substituents on the terminal phenyl ring. The general synthetic strategy remains the same, starting from an appropriately substituted phenol.

Electronic Modifications : The 4-chloro substituent can be replaced with other electron-withdrawing groups (e.g., -F, -Br, -CF₃, -NO₂) or electron-donating groups (e.g., -CH₃, -OCH₃). nih.gov

Steric Modifications : The position of the substituent can be moved from the para (4-) position to the ortho (2-) or meta (3-) positions. Multiple substituents, such as in a 2,4-dichlorophenoxy group, can also be introduced. google.com

Synthesis : The synthesis of these analogues begins with the corresponding substituted phenol, which is then reacted with a chloroacetate (B1199739) to form the required aryloxyacetic acid precursor, following the established pathway.

R¹ Substituent on Phenoxy RingR² PositionResulting Analogue Moiety
-F4-(4-Fluorophenoxy)acetyl
-Br4-(4-Bromophenoxy)acetyl
-CH₃4-(4-Methylphenoxy)acetyl
-OCH₃4-(4-Methoxyphenoxy)acetyl
-Cl2-(2-Chlorophenoxy)acetyl
-Cl, -Cl2-, 4-(2,4-Dichlorophenoxy)acetyl

The benzoate portion of the molecule can also be modified, primarily at the ester functional group. These changes can influence properties such as solubility and susceptibility to hydrolysis.

Ester Homologation : The methyl ester can be readily replaced by other simple alkyl esters (e.g., ethyl, propyl, butyl) by starting the synthesis with the corresponding ester of 3-aminobenzoic acid (e.g., ethyl 3-aminobenzoate).

Functional Group Transformation : The ester group can be chemically transformed in the final product. For instance, hydrolysis under basic or acidic conditions would yield the corresponding carboxylic acid analogue, 3-{[(4-chlorophenoxy)acetyl]amino}benzoic acid.

The synthesis of these analogues involves using a different starting benzoate derivative in the amide coupling step.

R Group on EsterStarting MaterialResulting Analogue
-CH₂CH₃Ethyl 3-aminobenzoateEthyl 3-{[(4-chlorophenoxy)acetyl]amino}benzoate
-CH₂CH₂CH₃Propyl 3-aminobenzoatePropyl 3-{[(4-chlorophenoxy)acetyl]amino}benzoate
-CH(CH₃)₂Isopropyl 3-aminobenzoateIsopropyl 3-{[(4-chlorophenoxy)acetyl]amino}benzoate
-H (via hydrolysis)Target Compound3-{[(4-chlorophenoxy)acetyl]amino}benzoic acid

Exploration of the Amide Linkage and its Flanking Regions

The amide bond is a critical functional group in many pharmaceutical agents, offering a combination of stability and hydrogen bonding capabilities. Modifications of the regions flanking the amide in this compound can significantly influence its biological activity. These modifications can be systematically explored by altering the phenoxyacetyl and the aminobenzoate components.

Modification of the Phenoxyacetyl Moiety:

The 4-chlorophenoxyacetyl portion of the molecule presents several opportunities for derivatization. Structure-activity relationship studies on related phenoxybenzamine (B1677643) compounds have shown that the nature and position of substituents on the phenoxy ring can modulate biological activity. nih.gov For instance, the electronic properties and steric bulk of substituents can be varied.

A general synthetic approach to explore these modifications involves the reaction of substituted phenols with ethyl bromoacetate (B1195939) to form the corresponding phenoxyacetic acid esters, which are then hydrolyzed to the carboxylic acids. These acids can subsequently be coupled with methyl 3-aminobenzoate to yield the desired analogues.

Table 1: Synthetic Scheme for Modification of the Phenoxyacetyl Moiety

StepReactionReagents and ConditionsProduct
1EtherificationSubstituted phenol, ethyl bromoacetate, K2CO3, acetone, refluxEthyl 2-(substituted phenoxy)acetate
2HydrolysisEthyl 2-(substituted phenoxy)acetate, NaOH, H2O/EtOH, reflux2-(substituted phenoxy)acetic acid
3Amide Coupling2-(substituted phenoxy)acetic acid, methyl 3-aminobenzoate, coupling agent (e.g., DCC, EDC), base (e.g., DMAP), solvent (e.g., DCM)Methyl 3-{[(substituted phenoxy)acetyl]amino}benzoate

DCC: Dicyclohexylcarbodiimide, EDC: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide, DMAP: 4-Dimethylaminopyridine, DCM: Dichloromethane

This methodology allows for the introduction of a wide range of substituents on the phenoxy ring, including electron-donating groups (e.g., alkyl, alkoxy) and electron-withdrawing groups (e.g., nitro, trifluoromethyl), at various positions (ortho, meta, para).

Modification of the Methyl 3-Aminobenzoate Moiety:

The methyl 3-aminobenzoate portion of the molecule can also be systematically modified to probe its contribution to the compound's activity. The synthesis of derivatives of 2-, 3-, and 4-aminobenzoic acids has been achieved by reacting them with various acyl chlorides and sulfonyl chlorides. researchgate.net

For instance, analogues of this compound with different substituents on the benzoate ring can be synthesized by starting with the appropriately substituted 3-aminobenzoic acid. Furthermore, the ester group can be hydrolyzed to the corresponding carboxylic acid or reduced to an alcohol, providing additional points for derivatization.

Table 2: Derivatization Strategies for the Methyl 3-Aminobenzoate Moiety

Modification SiteSynthetic StrategyPotential Derivatives
Benzoate RingStart with substituted 3-nitrobenzoic acids, followed by reduction and amide coupling.Introduction of alkyl, halogen, or nitro groups on the aromatic ring.
Ester GroupSaponification of the methyl ester.Carboxylic acid analogues.
Ester GroupReduction of the methyl ester.Benzyl alcohol derivatives.

The conformation of the amide bond is also a critical factor that can be influenced by the flanking regions. Studies on N-acylhydrazone derivatives have shown that steric and electronic effects of substituents can lead to the existence of different conformers around the C-N amide bond, which can impact biological activity. mdpi.comresearchgate.net

Stereochemical Considerations in Analogue Synthesis

The introduction of chirality into a molecule can have profound effects on its interaction with biological targets. While this compound is achiral, the synthesis of chiral analogues can be a valuable strategy to explore stereospecific interactions and potentially improve potency and selectivity.

Chirality can be introduced in either the phenoxyacetyl or the aminobenzoate portion of the molecule.

Introduction of Chirality in the Acyl Moiety:

A chiral center can be introduced alpha to the carbonyl group of the acetyl moiety. For example, replacing the acetyl group with a chiral α-substituted acyl group, such as (R)- or (S)-2-(4-chlorophenoxy)propanoic acid, would result in diastereomeric products. The synthesis of such chiral acids can be achieved through various asymmetric synthesis methods.

Introduction of Chirality in the Aminobenzoate Moiety:

Similarly, a chiral center can be introduced into the aminobenzoate ring or its substituents. For instance, starting with a chiral aminobenzoic acid derivative would lead to the formation of stereochemically defined analogues. The synthesis of chiral aminobenzoic acid derivatives can be challenging but offers a route to novel analogues.

The stereoselective synthesis of β-amino esters has been achieved using trichlorosilane-mediated reduction of enamines derived from chiral amines, demonstrating a method for controlling stereochemistry. researchgate.net Although not directly applicable to the aromatic aminobenzoate, this highlights the types of stereoselective methodologies that can be adapted for the synthesis of chiral building blocks.

The biological evaluation of stereoisomers is crucial, as often only one enantiomer or diastereomer is responsible for the desired biological effect. For example, in a series of α-amino amide derivatives, stereoscopic differences in the cap region led to significant differences in their biological activity. mdpi.com

Advanced Molecular Structural Elucidation and Conformational Analysis

Spectroscopic Characterization for Detailed Structural Assignment

Spectroscopic analysis is a cornerstone of chemical characterization, providing detailed insights into the molecular framework, connectivity, and electronic properties of a compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the precise connectivity of atoms within a molecule. Both ¹H and ¹³C NMR spectra would provide critical data for the structural confirmation of methyl 3-{[(4-chlorophenoxy)acetyl]amino}benzoate.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for each unique proton environment. The aromatic protons on the benzoate (B1203000) and chlorophenoxy rings would appear as complex multiplets in the downfield region (typically δ 7.0-8.5 ppm). The singlet for the methylene (B1212753) (-CH₂-) protons of the acetyl group would likely be observed around δ 4.6-4.8 ppm. The methyl ester (-OCH₃) protons would present as a sharp singlet further upfield, typically around δ 3.9 ppm. A broad singlet corresponding to the amide (N-H) proton is also expected, with a chemical shift that can vary depending on solvent and concentration.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on all unique carbon atoms. The carbonyl carbons of the ester and amide groups are expected at the most downfield shifts (δ 165-170 ppm). The aromatic carbons would generate a series of signals between δ 110-160 ppm. The methylene carbon should appear around δ 67 ppm, and the methyl ester carbon signal is anticipated around δ 52 ppm.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

Assignment Predicted ¹H NMR Shift (ppm) Predicted ¹³C NMR Shift (ppm)
Amide (N-H)8.5 - 9.5 (broad s)-
Benzoate Ring (Ar-H)7.4 - 8.2 (m)120 - 135
Chlorophenoxy Ring (Ar-H)6.9 - 7.3 (m)115 - 158
Methylene (-O-CH₂-CO-)4.7 (s)67
Methyl Ester (-COOCH₃)3.9 (s)52
Amide Carbonyl (-NHC=O)-167
Ester Carbonyl (-COOCH₃)-166

Note: Predicted values are based on typical chemical shifts for similar functional groups. Actual experimental values may vary based on solvent and other conditions.

High-Resolution Mass Spectrometry (HRMS) is crucial for determining the exact molecular weight and, consequently, the molecular formula of a compound. For this compound (C₁₆H₁₄ClNO₄), HRMS would confirm the elemental composition with high accuracy.

The fragmentation pattern observed in the mass spectrum provides evidence for the compound's structure. Common fragmentation pathways would likely involve the cleavage of the amide bond, leading to fragments corresponding to the methyl 3-aminobenzoate (B8586502) moiety and the 4-chlorophenoxyacetyl group. Another characteristic fragmentation would be the loss of the methoxy (B1213986) group (-OCH₃) from the molecular ion. The presence of chlorine would be indicated by a characteristic isotopic pattern for ions containing this atom (M+ and M+2 peaks in an approximate 3:1 ratio).

Infrared (IR) and Raman spectroscopy are complementary techniques that identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Key expected vibrational bands for this compound would include:

N-H Stretch: A sharp peak around 3300 cm⁻¹ from the amide group.

C-H Stretches: Aromatic C-H stretches would appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the methylene and methyl groups would be just below 3000 cm⁻¹.

C=O Stretches: Two distinct carbonyl stretching bands are expected between 1650 and 1750 cm⁻¹. The amide carbonyl (Amide I band) typically appears around 1660-1680 cm⁻¹, and the ester carbonyl stretch is expected at a higher frequency, around 1720-1740 cm⁻¹.

C-O Stretches: Vibrations corresponding to the ether and ester C-O bonds would be visible in the 1000-1300 cm⁻¹ region.

C-Cl Stretch: A band in the fingerprint region, typically between 700-800 cm⁻¹, would indicate the presence of the carbon-chlorine bond.

Table 2: Predicted IR Absorption Frequencies for Key Functional Groups

Functional Group Vibrational Mode Predicted Wavenumber (cm⁻¹)
AmideN-H Stretch~3300
AmideC=O Stretch (Amide I)~1670
EsterC=O Stretch~1730
EtherC-O-C Asymmetric Stretch~1240
AromaticC-H Stretch>3000
AliphaticC-H Stretch<3000
Aryl-ClC-Cl Stretch700-800

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The presence of conjugated systems, such as the two aromatic rings in this compound, results in absorption in the UV region. The spectrum is expected to show absorption maxima (λmax) corresponding to π→π* transitions of the aromatic systems and n→π* transitions associated with the carbonyl groups. The exact position and intensity of these bands are influenced by the substitution pattern and the solvent used for analysis.

X-ray Crystallographic Studies for Solid-State Conformation

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a solid-state crystal, providing precise bond lengths, bond angles, and conformational details.

To perform an X-ray diffraction study, a high-quality single crystal of the compound is required. For substituted benzamide (B126) derivatives, suitable crystals are often grown from solution. nih.gov A common method is slow evaporation, where the compound is dissolved in an appropriate solvent or solvent mixture (such as ethanol (B145695), acetone, or ethyl acetate) to create a saturated solution, which is then allowed to evaporate slowly over several days or weeks. nih.govnih.gov As the solvent evaporates, the concentration of the solute increases, leading to the formation of single crystals. nih.gov Another technique is slow cooling, where a saturated solution at an elevated temperature is gradually cooled, reducing the solubility of the compound and inducing crystallization. acs.org

Once a suitable crystal is obtained, it is mounted on a diffractometer. The crystal is then irradiated with a monochromatic X-ray beam, and the resulting diffraction pattern is collected by a detector. The collected data, consisting of the positions and intensities of the diffracted X-rays, are then processed to solve the crystal structure and refine the atomic positions, ultimately yielding a detailed three-dimensional model of the molecule in the solid state.

Analysis of Molecular Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding, Pi-Stacking)

The solid-state architecture of this compound is anticipated to be governed by a combination of strong and weak intermolecular interactions, leading to an efficiently packed, stable crystalline lattice.

Hydrogen Bonding: The most significant intermolecular interaction is expected to be the hydrogen bond formed between the amide N-H group (donor) and the amide carbonyl oxygen (C=O) (acceptor) of a neighboring molecule. This classic N-H···O=C interaction is a primary driver in the formation of supramolecular synthons in a vast number of amide-containing compounds. These interactions typically lead to the formation of one-dimensional chains or tapes. It is also possible for the ester carbonyl oxygen or the ether oxygen to act as hydrogen bond acceptors, though these interactions are generally weaker than those involving the amide carbonyl.

Halogen Bonding: The chlorine atom on the phenoxy ring introduces the possibility of halogen bonding. The chlorine atom possesses an electropositive region (a σ-hole) on the extension of the C-Cl covalent bond, which can interact favorably with a Lewis basic site on an adjacent molecule. Potential halogen bond acceptors within the structure include the amide carbonyl oxygen, the ester carbonyl oxygen, the ether oxygen, or even the π-system of one of the aromatic rings. These C-Cl···O or C-Cl···π interactions, while weaker than conventional hydrogen bonds, can play a crucial role in directing the crystal packing.

Based on data from analogous structures, the following table summarizes the expected geometric parameters for these key intermolecular interactions.

Interaction TypeDonorAcceptorTypical Distance (Å)Typical Angle (°)
Hydrogen BondN-H (amide)O=C (amide)2.8 - 3.2150 - 180
Halogen BondC-ClO=C (amide/ester)3.0 - 3.5160 - 180
π-π StackingPhenyl RingPhenyl Ring3.3 - 3.8 (centroid-centroid)N/A

This data is predictive and based on typical values observed in related crystal structures.

Conformational Analysis in Solution and Gas Phase

The conformational flexibility of this compound arises primarily from rotation around several key single bonds: the C-N amide bond, the O-C ether bond, and the C-O ester bond, as well as the bonds connecting the substituent groups to the aromatic rings.

Dynamic NMR (DNMR): In solution, the most significant conformational process that could be studied by DNMR is the restricted rotation around the C-N amide bond. Due to the partial double-bond character of the amide linkage, this rotation is slow on the NMR timescale at room temperature, often leading to distinct NMR signals for atoms in different chemical environments relative to the amide plane (i.e., syn and anti conformers). Variable-temperature NMR experiments could be employed to determine the energy barrier (ΔG‡) for this rotation. For similar secondary amides, this barrier is typically in the range of 15-20 kcal/mol.

Molecular Modeling: Computational methods, such as Density Functional Theory (DFT), are invaluable for exploring the potential energy surface of the molecule in the gas phase. These calculations can predict the relative stabilities of different conformers and the energy barriers for their interconversion. A systematic conformational search would likely reveal several low-energy structures. The global minimum energy conformation in the gas phase is expected to be one that minimizes steric hindrance while maximizing stabilizing intramolecular interactions, such as weak C-H···O hydrogen bonds.

ω (C-C(=O)-N-C): Defines the amide bond planarity. Expected to be close to 180° (trans).

φ (O-C-C=O): Describes the orientation of the phenoxy group relative to the acetyl moiety.

ψ (C-N-C-C): Defines the orientation of the benzoate ring relative to the amide bond.

τ (C-C-O-C): Describes the conformation of the methyl ester group.

The conformational equilibrium of this compound is expected to be sensitive to the solvent environment.

Solvent Polarity: In non-polar solvents, intramolecular hydrogen bonding (e.g., between the N-H and the ether oxygen) might play a more significant role in stabilizing a particular conformation. In polar, protic solvents (like alcohols or water), intermolecular hydrogen bonding between the solvent and the solute's amide and ester groups will dominate. This can lead to a more extended conformation of the molecule and may also influence the rotational barrier around the amide bond. Generally, more polar solvents are known to stabilize the charge-separated resonance form of the amide bond, which can slightly increase the barrier to rotation.

Specific Solvent Interactions: Solvents capable of acting as hydrogen bond donors or acceptors will compete with the intramolecular and intermolecular interactions between the solute molecules themselves. For instance, a solvent like dimethyl sulfoxide (B87167) (DMSO), a strong hydrogen bond acceptor, would readily form a hydrogen bond with the amide N-H, potentially disrupting the N-H···O=C chains observed in the solid state and favoring solvated, individual molecules.

The following table summarizes the predicted effects of different solvent types on the molecule's conformation.

Solvent TypePredominant InteractionsExpected Conformational Effect
Non-polar (e.g., Hexane)van der Waals, potential intramolecular H-bondsMore compact, folded conformations may be favored.
Polar Aprotic (e.g., DMSO, Acetone)Dipole-dipole, H-bond acceptingSolvation of the N-H group, potentially altering the amide rotational barrier.
Polar Protic (e.g., Methanol, Water)H-bond donating and acceptingStrong solvation of both amide and ester groups, favoring more extended conformations.

This table presents a predictive analysis based on established principles of solvent-solute interactions.

Mechanistic Investigations of Molecular Interactions and Biological Target Engagement

Development and Validation of In Vitro Biochemical and Cell-Based Assays for Mechanistic Studies: No Specific Assays Reported

There are no publicly available research articles detailing the development or validation of specific in vitro biochemical or cell-based assays for studying methyl 3-{[(4-chlorophenoxy)acetyl]amino}benzoate. Consequently, there is no information on its activity in the following standard assays:

Enzyme Inhibition/Activation Assays in Cell-Free Systems

No studies have been published that investigate the inhibitory or activating effects of this compound on any specific enzymes in cell-free systems.

Receptor Binding and Ligand-Protein Interaction Studies

Information regarding the binding affinity and interaction of this compound with specific receptors or other proteins is currently unavailable.

Cellular Pathway Modulation Assays (e.g., Reporter Gene Assays)

There is no published research on the ability of this compound to modulate any cellular signaling pathways, which would typically be investigated using techniques such as reporter gene assays.

Identification and Characterization of Molecular Targets: Targets Remain Unknown

The molecular target or targets of this compound have not been identified or characterized. The following methodologies, which are typically employed for target deconvolution and characterization, have not been applied to this compound in any published research:

Affinity Proteomics and Chemical Probe Strategies for Target Deconvolution

No studies have utilized affinity proteomics or chemical probe strategies to identify the cellular binding partners of this compound.

Biophysical Characterization of Ligand-Target Binding Kinetics and Thermodynamics

Without an identified molecular target, biophysical characterization of the binding kinetics and thermodynamics of this compound has not been performed.

Elucidation of Structure-Activity Relationships (SAR)

The exploration of Structure-Activity Relationships (SAR) is fundamental to understanding how chemical structure influences the biological activity of a compound. For this compound and its analogues, SAR studies provide critical insights into the molecular features essential for their biological effects.

Systematic SAR studies for analogues of this compound involve the synthesis and biological evaluation of a series of related compounds to determine the impact of structural modifications on their activity. While specific, comprehensive SAR data for a series of direct analogues of this compound is not extensively available in publicly accessible literature, the principles of SAR can be inferred from studies on related chemical scaffolds, such as other N-acyl-aminobenzoates and phenoxyacetic acid derivatives.

Key modifications in SAR studies of such compounds typically focus on three main regions of the molecule:

The Phenoxy Ring: Alterations to the substituent on the phenoxy ring can significantly impact activity. The nature (electron-donating or electron-withdrawing), size, and position of the substituent are critical. For instance, the 4-chloro substituent in the parent compound is an electron-withdrawing group. SAR studies would involve replacing this with other halogens (F, Br, I), alkyl groups (e.g., CH₃), alkoxy groups (e.g., OCH₃), or a nitro group (NO₂) at various positions (ortho, meta, para) to probe the electronic and steric requirements for optimal activity.

The Phenyl Ring of the Benzoate (B1203000) Moiety: The substitution pattern on the benzoate ring is another crucial determinant of biological activity. The position of the ester group (methyl benzoate) and the N-acylamino side chain (meta in the parent compound) can be varied to ortho or para positions. Additionally, introducing other substituents on this ring would help to map the binding pocket of the biological target.

These systematic modifications allow for the construction of a qualitative SAR model that can guide the design of more potent and selective analogues.

Quantitative Structure-Activity Relationship (QSAR) modeling aims to establish a mathematical relationship between the chemical structure and biological activity of a series of compounds. For compounds related to this compound, such as phenoxyacetamide derivatives, QSAR studies have been employed to predict their biological activities.

A typical QSAR study involves the following steps:

Data Set Selection: A series of structurally related compounds with experimentally determined biological activities (e.g., IC₅₀ values for enzyme inhibition) is compiled.

Descriptor Calculation: A large number of molecular descriptors are calculated for each compound in the dataset. These descriptors quantify various aspects of the molecular structure, including electronic properties (e.g., partial charges, dipole moment), steric properties (e.g., molecular volume, surface area), hydrophobic properties (e.g., logP), and topological indices.

Model Development: Statistical methods, such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms, are used to build a model that correlates a subset of the calculated descriptors with the biological activity.

Model Validation: The predictive power of the QSAR model is rigorously validated using both internal and external validation techniques to ensure its robustness and reliability.

For phenoxyacetic acid derivatives, QSAR studies have revealed that a combination of hydrophobic, electronic, and steric parameters often governs their biological activity. For example, the hydrophobicity of the substituents on the phenoxy ring can play a significant role in membrane permeability and interaction with hydrophobic pockets in the target protein. Similarly, electronic parameters can influence the strength of interactions such as hydrogen bonding or pi-pi stacking.

Pharmacophore modeling is a powerful computational tool used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. A pharmacophore model for a class of compounds like those related to this compound would typically include features such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings.

The development of a pharmacophore model generally follows these stages:

Training Set Selection: A set of active compounds with known biological activity is selected.

Feature Identification: The common chemical features present in the training set molecules are identified.

Model Generation: A 3D arrangement of these features that is common to all active molecules is generated. This can be done based on the ligands themselves (ligand-based pharmacophore modeling) or based on the structure of the biological target's binding site (structure-based pharmacophore modeling).

Validation: The generated pharmacophore model is validated by its ability to distinguish between active and inactive compounds from a database.

For compounds with a phenoxyacetic acid scaffold, which is present in this compound, pharmacophore models have been developed, particularly for their activity as cyclooxygenase-2 (COX-2) inhibitors. pharmacophorejournal.com These models often highlight the importance of an aromatic ring, a hydrophobic feature, and hydrogen bond acceptors, all of which are present in the structure of this compound. The 4-chlorophenoxy group can act as a hydrophobic and aromatic feature, while the carbonyl oxygen of the amide and the ester can function as hydrogen bond acceptors.

The validation of such a pharmacophore model would involve screening a chemical database to identify novel compounds that match the pharmacophore and then testing these compounds experimentally for the desired biological activity. A successful pharmacophore model can be a valuable tool in virtual screening and the design of new, potent ligands.

Analysis of Biological Pathways and Cellular Responses at a Molecular Level

The biological activity of a compound is ultimately determined by its interaction with specific molecular targets, which in turn modulates biological pathways and cellular responses. For derivatives of aminobenzoic acid, a range of biological activities has been reported, including anti-inflammatory effects. researchgate.net

Based on the structural similarity of this compound to known anti-inflammatory agents containing a phenoxyacetic acid moiety, it is plausible that this compound may exert its effects through the cyclooxygenase (COX) pathway. The COX enzymes (COX-1 and COX-2) are key to the inflammatory process, as they catalyze the conversion of arachidonic acid to prostaglandins, which are pro-inflammatory mediators.

The molecular mechanism of action could involve the following:

Direct Enzyme Inhibition: The compound may bind to the active site of COX-1 and/or COX-2, preventing the binding of arachidonic acid and thereby inhibiting the production of prostaglandins. The selectivity for COX-2 over COX-1 is a key consideration in the development of anti-inflammatory drugs to minimize gastrointestinal side effects.

Modulation of Gene Expression: The compound could also influence the expression of genes involved in the inflammatory response. For example, it might downregulate the expression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukins (e.g., IL-6).

Interference with Signaling Cascades: It is also possible that the compound interferes with intracellular signaling cascades that are crucial for the inflammatory response, such as the nuclear factor-kappa B (NF-κB) pathway.

To elucidate the precise molecular mechanisms, a series of in vitro and in vivo experiments would be necessary. These could include enzyme inhibition assays, gene expression analysis using techniques like quantitative PCR (qPCR), and cell-based assays to measure the production of inflammatory mediators. Such studies would provide a detailed understanding of the biological pathways and cellular responses modulated by this compound at a molecular level.

Computational Chemistry and Theoretical Modeling of Methyl 3 4 Chlorophenoxy Acetyl Amino Benzoate

Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity

Quantum mechanical calculations offer a microscopic view of the electronic characteristics of methyl 3-{[(4-chlorophenoxy)acetyl]amino}benzoate, elucidating its stability, reactivity, and the nature of its chemical bonds.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental tool for predicting the reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of molecular stability.

For molecules structurally similar to this compound, FMO analysis has been used to understand their electronic properties. For instance, in related benzothiazole (B30560) compounds, FMO analysis helped predict their bioactivation by cytochrome P450 enzymes. The distribution of the HOMO and LUMO across the molecular structure indicates the likely sites for electrophilic and nucleophilic attack, respectively. It is common to use substituent groups to tune the energy levels of these frontier orbitals.

Table 1: Hypothetical Frontier Molecular Orbital Energies

Molecular Orbital Energy (eV)
HOMO -
LUMO -
HOMO-LUMO Gap -

Note: This table is for illustrative purposes. Specific values for the target compound require dedicated computational studies.

Electrostatic Potential Surface (ESP) Mapping

Electrostatic Potential Surface (ESP) maps provide a visual representation of the charge distribution within a molecule, highlighting regions that are electron-rich (negative potential) and electron-poor (positive potential). These maps are invaluable for understanding intermolecular interactions, such as drug-receptor binding, as they indicate sites for electrostatic interactions.

The ESP map of this compound would be expected to show negative potential (typically colored red or orange) around the oxygen atoms of the ester and amide groups, as well as the chlorine atom, due to their high electronegativity. Conversely, positive potential (blue) would be expected around the amide hydrogen and potentially the aromatic protons. These charged regions are critical for determining how the molecule interacts with biological targets. For example, the negative potential regions could engage in hydrogen bonding as acceptors, while positive regions could act as donors.

Density Functional Theory (DFT) for Molecular Geometry and Vibrational Frequencies

Density Functional Theory (DFT) is a powerful computational method used to predict the three-dimensional geometry and vibrational frequencies of molecules with high accuracy. By finding the lowest energy arrangement of the atoms, DFT calculations can determine stable conformations, bond lengths, and bond angles.

DFT calculations for related benzoate (B1203000) and amide-containing molecules have successfully predicted their geometric parameters. The calculated vibrational frequencies can be compared with experimental data from infrared (IR) and Raman spectroscopy to confirm the molecular structure. For instance, characteristic vibrational modes for the C=O stretching of the ester and amide groups, N-H bending, and C-O-C ether linkages would be predicted. Agreement between calculated and experimental spectra provides strong validation for the computed molecular structure.

Molecular Dynamics (MD) Simulations and Ligand-Protein Docking

While QM methods examine the properties of a single molecule, molecular dynamics (MD) simulations and docking studies explore how a molecule interacts with its environment, particularly with biological macromolecules like proteins.

Prediction of Ligand-Target Binding Modes and Affinities

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when it binds to a receptor, forming a stable complex. This method is crucial in drug discovery for identifying potential drug candidates and understanding their mechanism of action. The process involves placing the ligand in the binding site of a protein and calculating a "docking score," which estimates the binding affinity.

For a molecule like this compound, docking studies could be performed against various protein targets to predict its potential biological activity. For example, related compounds containing an (aryloxyacetylamino)benzoic acid moiety have been investigated as inhibitors of malate (B86768) dehydrogenase 2 (MDH2), a target in cancer metabolism. Docking simulations would reveal key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and amino acid residues in the protein's active site. The analysis of these interactions helps in understanding the structural basis for binding and can guide the design of more potent analogs.

Table 2: Potential Intermolecular Interactions from Docking

Interaction Type Ligand Functional Group Potential Protein Residue Partner
Hydrogen Bond (Donor) Amide (N-H) Asp, Glu, Ser, Thr (side chain O)
Hydrogen Bond (Acceptor) Ester (C=O), Amide (C=O), Ether (-O-) Lys, Arg, His (side chain N-H)
Hydrophobic Chlorophenyl ring, Benzoate ring Leu, Val, Ile, Phe, Trp

Conformational Sampling and Stability of Ligand-Target Complexes

Following docking, Molecular Dynamics (MD) simulations can be employed to study the dynamic behavior and stability of the ligand-protein complex over time. MD simulations model the movements of atoms and molecules, providing insights into the flexibility of the ligand and the protein binding site.

An MD simulation of the this compound-protein complex would reveal how the ligand settles into the binding pocket and whether the key interactions predicted by docking are maintained. By analyzing the trajectory of the simulation, researchers can assess the stability of the complex, calculate binding free energies, and identify conformational changes in both the ligand and the protein upon binding. A stable complex with persistent key interactions would suggest that the compound is a promising candidate for further experimental validation.

In Silico Prediction of Physico-Chemical Parameters Relevant to Biological Systems

In the realm of contemporary drug discovery and development, in silico methods have become indispensable for the early-stage evaluation of potential therapeutic agents. These computational approaches allow for the prediction of a wide array of physicochemical properties, offering insights into a molecule's likely behavior in biological systems, thereby guiding the synthesis and prioritization of candidates for further experimental testing. For this compound, a compound of interest for its potential biological activities, theoretical modeling provides a rapid and cost-effective means to estimate key parameters that govern its pharmacokinetic profile.

Lipophilicity (LogP/D) and Solubility Predictions

Lipophilicity, a critical determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) properties, is commonly expressed as the logarithm of the partition coefficient (LogP) between octanol (B41247) and water. This parameter influences a molecule's ability to permeate biological membranes. The distribution coefficient (LogD) further refines this by accounting for the ionization state of a compound at a specific pH, which is particularly relevant for compounds with ionizable groups.

Various computational models, employing fragment-based or whole-molecule approaches, are utilized to predict these values. For this compound, a consensus of predictions from different algorithms can provide a reliable estimate. For instance, online platforms like SwissADME aggregate multiple predictive models to offer a robust assessment of a molecule's properties. researchgate.netnih.govhumanjournals.com

Aqueous solubility is another fundamental property that significantly impacts a drug's bioavailability. Poorly soluble compounds often exhibit low absorption and bioavailability. In silico solubility predictions are typically expressed as the logarithm of the molar solubility in water (log S). These predictions are derived from various models that consider factors such as molecular weight, polarity, and hydrogen bonding capacity. humanjournals.com

Below is an illustrative data table of predicted lipophilicity and solubility parameters for this compound, generated using a consensus of computational methods.

ParameterPredicted ValueInterpretation
LogP (Octanol/Water)3.5 - 4.5Indicates good lipophilicity, suggesting favorable membrane permeability.
LogD at pH 7.43.5 - 4.5Similar to LogP, as the compound is not expected to be significantly ionized at physiological pH.
Aqueous Solubility (log S)-4.0 to -5.0Predicts low to moderate water solubility.

Theoretical Permeability and Distribution Coefficient Calculations

The ability of a compound to passively diffuse across biological membranes, such as the intestinal epithelium or the blood-brain barrier, is a key factor in its therapeutic efficacy. Computational models can predict permeability based on a molecule's physicochemical properties. These models often consider parameters like molecular size, polarity (measured by the topological polar surface area or TPSA), and lipophilicity.

The Brain or Intestinal Estimated Permeation method (BOILED-Egg) is a widely used predictive model that plots the lipophilicity (WLOGP) versus the polarity (TPSA) of a molecule to predict its gastrointestinal absorption and brain penetration. nih.gov For this compound, such models can provide valuable early indicators of its potential for oral bioavailability and central nervous system activity.

The following table presents theoretically calculated permeability and distribution-related parameters for the target compound.

ParameterPredicted ValueImplication
Topological Polar Surface Area (TPSA)70 - 80 ŲSuggests good intestinal absorption and potential for blood-brain barrier penetration.
Gastrointestinal (GI) AbsorptionHighIndicates a high probability of absorption from the gastrointestinal tract.
Blood-Brain Barrier (BBB) PermeantYesSuggests the compound may cross the blood-brain barrier.

Cheminformatics and Machine Learning Applications for Compound Design and Activity Prediction

Cheminformatics integrates computational and informational techniques to analyze and manage chemical data, facilitating the design of new molecules with desired properties. parssilico.com Machine learning, a subset of artificial intelligence, has emerged as a powerful tool within cheminformatics for developing predictive models of biological activity and other molecular properties. ijsmr.inresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) modeling is a prominent application of machine learning in drug design. researchgate.netnih.gov QSAR models establish a mathematical relationship between the structural or physicochemical properties of a series of compounds and their biological activity. ijsmr.in For a compound like this compound, QSAR models can be developed based on a training set of structurally similar molecules with known activities. These models can then be used to predict the activity of novel, unsynthesized analogs, thereby guiding lead optimization efforts.

The development of a robust QSAR model involves several key steps:

Data Curation: Assembling a dataset of compounds with reliable biological activity data.

Descriptor Calculation: Computing a wide range of molecular descriptors that encode structural, electronic, and physicochemical features.

Model Building: Employing machine learning algorithms, such as multiple linear regression, support vector machines, or random forests, to build the predictive model. youtube.com

Model Validation: Rigorously validating the model's predictive power using internal and external validation techniques.

For phenoxyacetamide derivatives, which are structurally related to the target compound, QSAR studies have successfully identified key molecular features that influence their biological activities. researchgate.net Such models can serve as a starting point for designing new derivatives of this compound with potentially enhanced efficacy.

The table below illustrates the types of molecular descriptors that would be relevant for building a QSAR model for this class of compounds.

Descriptor ClassExample DescriptorsRelevance to Activity
ElectronicDipole moment, HOMO/LUMO energiesInfluence electrostatic interactions with the biological target.
StericMolecular volume, surface areaDetermine the fit of the molecule within the target's binding site.
HydrophobicLogP, molar refractivityImpact membrane permeability and hydrophobic interactions with the target.
TopologicalConnectivity indices, shape indicesEncode information about the molecule's branching and overall shape.

By leveraging these computational and cheminformatic approaches, researchers can gain significant insights into the properties and potential activities of this compound, accelerating its development as a potential therapeutic agent.

Advanced Analytical Methodologies for Research Applications

Chromatographic Separation Techniques for Purity and Quantification

Chromatography is a cornerstone of analytical chemistry, enabling the separation of individual components from a mixture. For a compound like "methyl 3-{[(4-chlorophenoxy)acetyl]amino}benzoate," both high-performance liquid chromatography and gas chromatography are valuable tools.

High-Performance Liquid Chromatography (HPLC) is the predominant technique for the analysis of non-volatile, thermally labile compounds such as "this compound." A reversed-phase HPLC (RP-HPLC) method is typically suitable for this compound due to its moderate polarity and the presence of hydrophobic aromatic rings.

Method development would involve a systematic approach to optimizing separation parameters. Key considerations include the selection of an appropriate stationary phase (column), mobile phase composition, and detector wavelength. A C18 column is a common starting point for molecules with both hydrophobic and polar characteristics. lcms.cz The mobile phase would likely consist of a mixture of an aqueous component (like water with a formic acid modifier to improve peak shape) and an organic solvent such as acetonitrile (B52724) or methanol. rsc.orgresearchgate.net Gradient elution, where the proportion of the organic solvent is increased over time, would likely be necessary to ensure the timely elution of the target compound while separating it from potential impurities. lcms.cz UV detection would be effective, given the presence of chromophores (the aromatic rings) in the molecule's structure.

A hypothetical set of starting parameters for an HPLC method is detailed in the table below.

ParameterConditionRationale
Column C18, 250 mm x 4.6 mm, 5 µmProvides good retention and separation for moderately polar compounds.
Mobile Phase A 0.1% Formic Acid in WaterAcidification helps to suppress the ionization of any acidic/basic functional groups, leading to sharper peaks.
Mobile Phase B AcetonitrileCommon organic modifier in RP-HPLC with good UV transparency.
Gradient 50% B to 95% B over 15 minutesEnsures elution of the compound and separation from more or less polar impurities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CControlled temperature ensures reproducible retention times.
Detection UV at 254 nmA common wavelength for aromatic compounds.
Injection Volume 10 µLA typical volume for analytical HPLC.

While "this compound" itself is not sufficiently volatile or thermally stable for direct Gas Chromatography (GC) analysis, GC-Mass Spectrometry (GC-MS) is an excellent technique for analyzing its potential volatile derivatives, precursors, or degradation products, such as methyl aminobenzoate or 4-chlorophenoxyacetic acid (after derivatization). koreascience.kr GC-MS provides high separation efficiency and definitive identification based on mass spectra. nih.govresearchgate.net

For analysis, the compound would typically be hydrolyzed to its constituent amine and acid, followed by derivatization (e.g., esterification of the acid) to increase volatility. The resulting methyl esters can be readily analyzed. nih.gov The GC separation is typically performed on a capillary column with a non-polar or medium-polarity stationary phase. researchgate.net The mass spectrometer provides structural information, allowing for confident identification of the separated components. koreascience.kr

Typical parameters for a GC-MS analysis of related volatile derivatives are outlined below.

ParameterConditionRationale
Column HP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm filmA robust, general-purpose column suitable for a wide range of semi-volatile organic compounds. nih.gov
Carrier Gas Helium at 1.5 mL/minInert carrier gas providing good chromatographic efficiency. nih.gov
Injector Temperature 280 °CEnsures rapid volatilization of the sample. nih.gov
Oven Program Start at 50°C, ramp to 300°C at 10°C/minA typical temperature program to separate compounds with a range of boiling points.
Ion Source Electron Ionization (EI) at 70 eVStandard ionization technique that produces reproducible fragmentation patterns for library matching.
MS Transfer Line 300 °CPrevents condensation of analytes between the GC and MS. nih.gov
Mass Range m/z 50-500Covers the expected mass range of the fragments and molecular ions of derivatives. researchgate.net

Hyphenated Techniques for Complex Mixture Analysis

Hyphenated techniques, which couple a separation method with a detection method like mass spectrometry, offer unparalleled sensitivity and selectivity for analyzing complex mixtures.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for trace quantitative analysis and metabolite identification due to its exceptional sensitivity and selectivity. gcms.czthermofisher.com This technique would be ideal for quantifying "this compound" in complex research matrices, such as in vitro metabolism assays (e.g., liver microsomes). nih.gov

The method couples an HPLC separation, similar to that described in 6.1.1, with a tandem mass spectrometer. Electrospray ionization (ESI) is a common interface for this type of molecule. nih.gov In the tandem MS, a specific precursor ion (typically the protonated molecule, [M+H]⁺) is selected, fragmented, and one or more specific product ions are monitored. This process, known as Multiple Reaction Monitoring (MRM), provides high selectivity and allows for quantification at very low levels, even in the presence of co-eluting matrix components. thermofisher.comumb.edu This selectivity is crucial for identifying potential metabolites, which often exist at much lower concentrations than the parent compound.

Hypothetical LC-MS/MS parameters for the target compound are presented below.

ParameterConditionRationale
Ionization Mode Electrospray Ionization (ESI), PositiveThe amide and ester groups can be readily protonated.
Precursor Ion (Q1) m/z 320.1Corresponds to the [M+H]⁺ of the compound (C16H14ClNO4).
Product Ion 1 (Q3) m/z 151.1Hypothetical fragment corresponding to the methyl 3-aminobenzoate (B8586502) moiety.
Product Ion 2 (Q3) m/z 169.0Hypothetical fragment corresponding to the (4-chlorophenoxy)acetyl moiety.
Collision Energy Optimized (e.g., 15-30 eV)Energy required to induce fragmentation of the precursor ion.
Dwell Time 100 msTime spent monitoring each transition, balanced for sensitivity and chromatographic peak definition.

Capillary Electrophoresis (CE) is a high-efficiency separation technique based on the differential migration of analytes in an electric field. chromatographyonline.com When coupled with mass spectrometry (CE-MS), it becomes a powerful tool for analyzing small sample volumes, particularly for charged species. nih.gov

While "this compound" is a neutral molecule, CE-MS could be employed to analyze its potential charged metabolites (e.g., resulting from hydrolysis of the ester to a carboxylic acid). researchgate.net Alternatively, techniques like Micellar Electrokinetic Chromatography (MEKC), which uses surfactants to separate neutral compounds, can be coupled with MS. The development of robust CE-MS interfaces has expanded its application in pharmaceutical and metabolomics research. nih.govnih.gov The primary advantages of CE are its extremely high separation efficiency and minimal sample consumption. chromatographyonline.com

ParameterConditionRationale
Capillary Fused-silica, 50 µm ID, 75 cm lengthStandard capillary dimensions for CE.
Background Electrolyte (BGE) 50 mM Ammonium Acetate (B1210297), pH 9.0A volatile buffer compatible with MS detection, suitable for analyzing potential acidic metabolites. nih.gov
Separation Voltage 25 kVProvides efficient separation and reasonable analysis times.
Injection Hydrodynamic (e.g., 50 mbar for 5 s)A common method for introducing a small plug of sample.
Interface Sheath-liquid ESI interfaceA robust and common interface for coupling CE to MS. nih.gov
Sheath Liquid 50:50 Isopropanol:Water with 0.1% Formic AcidHelps to ensure stable electrospray.

Method Validation Parameters for Quantitative Analysis in Research

For any quantitative analytical method to be considered reliable, it must undergo validation. researchgate.net Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. europa.eu For research applications, key validation parameters ensure the integrity of the quantitative data. researchgate.net

ParameterDescriptionTypical Acceptance Criteria for Research
Linearity The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. It is often evaluated by the coefficient of determination (r²).r² ≥ 0.99
Accuracy The closeness of the measured value to the true value. It is typically assessed by analyzing samples with known concentrations (e.g., spiked controls) and is expressed as percent recovery.Recovery within 85-115% of the nominal value.
Precision The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is expressed as the relative standard deviation (%RSD) or coefficient of variation (%CV).%RSD ≤ 15%
Limit of Detection (LOD) The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. It is often determined based on a signal-to-noise ratio.Signal-to-Noise Ratio (S/N) ≥ 3:1
Limit of Quantitation (LOQ) The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Signal-to-Noise Ratio (S/N) ≥ 10:1; Accuracy and precision criteria should also be met.
Selectivity/Specificity The ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.No significant interfering peaks at the retention time of the analyte.

Future Directions and Unaddressed Research Avenues

Exploration of Novel Biological Targets and Mechanistic Hypotheses

The structure of methyl 3-{[(4-chlorophenoxy)acetyl]amino}benzoate suggests potential interactions with various biological macromolecules. The amino group can form hydrogen bonds, while the chlorophenyl group can engage in hydrophobic interactions, potentially modulating the activity of enzymes or receptors. A key area for future investigation is the identification of specific, novel biological targets.

Research on structurally related compounds provides a logical starting point. For instance, new derivatives of 4-amino-3-chloro benzoate (B1203000) ester have been synthesized and investigated as inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. nih.gov In silico docking studies and in vitro anti-proliferative assays on cancer cell lines revealed that these related compounds could effectively target EGFR, leading to the activation of apoptotic pathways. nih.gov This suggests a compelling hypothesis that this compound or its close analogs could also function as kinase inhibitors.

Further hypotheses can be formulated based on the broader class of aminobenzoic acid derivatives, which are recognized as versatile building blocks for molecules with a wide range of therapeutic potentials, including anticancer and antimicrobial activities. smolecule.comnih.gov The core structure's ability to interact with specific molecular targets could potentially inhibit enzymatic functions or alter receptor signaling. smolecule.com

Potential Target Class Hypothesized Mechanism of Action Rationale Based on Structural Analogs
Tyrosine Kinases (e.g., EGFR) Competitive inhibition at the ATP-binding site, disrupting downstream signaling pathways involved in cell proliferation.Derivatives of 4-amino-3-chloro benzoate ester have demonstrated EGFR tyrosine kinase inhibition and cytotoxicity in cancer cell lines. nih.gov
Other Oncogenic Proteins Modulation of protein-protein interactions or direct enzyme inhibition.Related benzoate derivatives have shown promise in reducing the viability of human breast and colon carcinoma cell lines.
Microbial Enzymes Inhibition of essential enzymes required for microbial survival.Antimicrobial activity has been reported in sulfonyl analogs of similar compounds. Para-aminobenzoic acid (PABA) analogs are known for their antimicrobial properties. nih.gov

Integration with Advanced High-Throughput Screening Technologies for Mechanistic Probes

To efficiently explore the biological activities of this compound, integration with advanced high-throughput screening (HTS) is essential. HTS allows for the rapid assessment of a compound against a large number of biological targets, providing crucial data for mechanistic elucidation.

Biochemical HTS systems can be developed to directly measure the compound's ability to interfere with specific molecular interactions. For example, technologies like AlphaScreen could be employed to screen for inhibitors of protein-protein interactions, such as the dimerization of transcription factors like STAT3, which is a key step in its activation. nih.gov A large-scale screen of compound libraries using such an assay could reveal whether this compound affects specific cellular signaling pathways. nih.gov

Cell-based HTS assays using fluorescent probes can also be powerful. For instance, a screen for inhibitors of specific membrane transporters can be established in cells overexpressing the transporter of interest, using a fluorescent substrate to measure its activity. nih.gov A screen of over 2,500 compounds successfully identified numerous inhibitors of the Organic Cation Transporter 3 (OCT3) using this method. nih.gov Such an approach could uncover previously unknown interactions between this compound and various cellular transport systems.

HTS Technology Application for Mechanistic Probing Example from Literature
AlphaScreen Identifying inhibitors of protein-protein interactions (e.g., transcription factor dimerization).Development of an HTS system to find antagonists of the STAT3-SH2 interaction. nih.gov
Fluorescence-Based Cellular Assays Measuring inhibition of membrane transporters or other cellular processes.Use of the fluorescent probe ASP+ to screen a drug library for inhibitors of the OCT3 transporter. nih.gov
Kinase Panel Screening Broadly assessing inhibitory activity against a large number of purified kinases.Standard industry practice to determine the selectivity profile of potential kinase inhibitors.
Genome-wide RNAi/CRISPR Screens Identifying genetic dependencies or pathways that modify cellular response to the compound.Used to identify components of the Wnt/β-catenin pathway and genes that impact melanogenesis. utsouthwestern.edu

Development of Chemical Probes for In-Depth Biological Pathway Interrogation

A "hit" compound identified from screening, such as this compound, can serve as the foundation for developing a high-quality chemical probe. nih.gov A chemical probe is a highly selective small molecule used to study the function of a specific protein in cellular and in vivo settings. nih.govresearchgate.net The development process involves a rigorous cycle of chemical synthesis and biological testing to optimize potency, selectivity, and pharmacokinetic properties. nih.gov

Starting with the core scaffold, a medicinal chemistry program could synthesize a library of analogs by modifying the substituents on the phenyl rings and altering the linker between them. This structure-activity relationship (SAR) study would aim to produce a molecule with high affinity for its target and minimal off-target effects. nih.gov Crucially, this effort should also include the synthesis of a structurally similar but biologically inactive analog to serve as a negative control, which is essential for validating that the observed biological effects are due to the inhibition of the intended target. bayer.com

Once validated, such probes can be used to dissect complex biological pathways. Unlike genetic methods like knockouts, chemical probes offer temporal control, allowing for acute inhibition of a protein's function, which can reveal different biological outcomes. nih.gov

Application in Materials Science and Polymer Chemistry Research

The benzoate ester component of this compound suggests significant potential for applications in materials science, as this class of compounds is widely used in the polymer industry. google.comgoogle.com

Benzoate esters are frequently employed as plasticizers and viscosity modifiers in a variety of polymer compositions, including paints, coatings, adhesives, and sealants. google.com They can be added to polymers such as polysulfides, acrylics, and polyesters to enhance flexibility and processability. google.com Future research could explore the efficacy of this compound as a functional additive, where the chlorophenoxy and amino moieties might impart additional properties like improved adhesion, thermal stability, or fungal resistance.

Furthermore, specific benzoate derivatives serve as nucleating agents in crystalline polymers like polypropylene. adeka.co.jp These agents accelerate the crystallization process, leading to a finer crystal structure and significantly improved mechanical properties, such as flexural modulus and heat distortion temperature. adeka.co.jp Investigating whether the subject compound can act as a nucleating agent could open new applications in high-performance plastics. The hydrophobic nature of the compound could also be leveraged in applications like modified polycarboxylate superplasticizers, where benzoate groups have been shown to improve the dispersion of cement particles. tandfonline.com

Application Area Function of Benzoate Ester Potential Polymers/Materials
Plasticizers Increase flexibility and pliability of the final product. google.comPolyvinyl chloride (PVC), acrylics, polyesters, polysulfides, polyurethanes. google.comgoogle.com
Viscosity Modifiers Adjust the viscosity of curable and foamable polymer compositions. google.comAdhesives, sealants, coatings, inks, elastomers. google.com
Nucleating Agents Improve mechanical properties and shorten molding cycles by promoting fine crystal structures. adeka.co.jpCrystalline polymers such as polypropylene. adeka.co.jp
Dispersants Enhance the dispersion of particles in a medium.Cement mortars (as part of a polycarboxylate superplasticizer). tandfonline.com

Interdisciplinary Research Collaborations and Translational Opportunities in Chemical Biology

The journey from a simple chemical compound to a validated biological tool or a novel material inherently requires interdisciplinary collaboration. The potential of this compound in chemical biology offers a prime opportunity for synergy between synthetic chemists, biochemists, and cell biologists.

Chemists can focus on the synthesis of analog libraries and the optimization of lead compounds into chemical probes. nih.gov These probes can then be provided to biologists to investigate cellular pathways and disease mechanisms. An "open science" model, such as that promoted by the Structural Genomics Consortium (SGC), could accelerate discovery by making these chemical probes widely available to the academic community without restriction. bayer.com This approach fosters a collaborative ecosystem where biologists can use the probes to generate new hypotheses about disease relevance, feeding new ideas back to chemists for the development of next-generation tools. bayer.com Such collaborations are foundational for translating basic scientific discoveries into starting points for new therapeutic concepts.

Methodological Innovations and Challenges in Compound Characterization and Mechanistic Elucidation

Thorough characterization is paramount for any future research on this compound. A primary challenge lies in unequivocally confirming the structure and purity of the compound and its synthesized analogs. Complex synthetic routes, such as those involving multiple chlorination steps, can sometimes yield a mixture of isomers or unexpected byproducts, requiring rigorous analytical techniques for separation and identification. researchgate.net

A significant challenge in mechanistic elucidation is target deconvolution—the process of identifying the specific molecular target(s) responsible for a compound's observed biological effect. While a chemical probe with high selectivity is the ideal tool, its development is arduous. nih.gov Methodological innovations are crucial for overcoming this hurdle. Modern approaches include affinity-based proteomics, where the compound is immobilized to capture its binding partners from cell lysates, which are then identified by mass spectrometry.

Furthermore, genetic techniques are indispensable for validating on-target effects. For instance, demonstrating that a compound is effective in wild-type cells but loses its effect in cells where the hypothesized target has been knocked out using CRISPR provides strong evidence for the mechanism of action. nih.gov Combining these advanced chemical and biological methodologies will be essential to fully uncover the scientific potential of this compound.

Q & A

Q. What are the standard synthetic protocols for methyl 3-{[(4-chlorophenoxy)acetyl]amino}benzoate?

The synthesis typically involves stepwise nucleophilic substitution on a triazine core. For example, describes using 2,4,6-trichlorotriazine reacted with phenols (e.g., 4-chlorophenol) and methyl 3-aminobenzoate under controlled temperatures (e.g., 40–50°C). Diisopropylethylamine (DIPEA) is often employed as a base to deprotonate intermediates. Purification via column chromatography (e.g., silica gel with CH₂Cl₂/EtOAc gradients) and crystallization yields the final product. Reaction times vary (1–24 h) depending on substituent reactivity .

Q. What spectroscopic techniques confirm the structure of this compound?

Key techniques include:

  • ¹H/¹³C NMR : Signals for the 4-chlorophenoxy group (δ ~6.8–7.5 ppm for aromatic protons), methyl ester (δ ~3.8 ppm), and amide NH (δ ~10.5 ppm). Overlapping signals, as noted in , may require 2D NMR (e.g., HSQC) for resolution .
  • Melting Point : Used to assess purity (e.g., 180–220°C range for related derivatives) .
  • TLC (Rf values) : Solvent systems like hexane/EtOH (1:1) help monitor reaction progress .

Q. How is purification achieved post-synthesis?

Column chromatography (MPLC or silica gel) with gradients of CH₂Cl₂/EtOAc (1–20%) effectively removes unreacted starting materials and byproducts. highlights re-purification steps for mixed fractions, emphasizing the need for solvent polarity optimization .

Advanced Research Questions

Q. How can reaction conditions be optimized for improved yield and purity?

  • Temperature Control : Lower temperatures (-35°C) in early steps reduce side reactions ().
  • Stoichiometry : Using 1.15 equiv. of methyl 3-aminobenzoate ensures complete substitution on the triazine core .
  • Catalyst Selection : DIPEA enhances nucleophilicity of phenols and amines, critical for stepwise triazine functionalization .

Q. How are discrepancies in NMR data resolved (e.g., signal overlap)?

  • Deuterated Solvents : DMSO-d₆ improves resolution of exchangeable protons (e.g., NH).
  • 2D NMR : COSY and HSQC correlate overlapping aromatic/amide signals, as demonstrated in for triazine derivatives .
  • Variable Temperature NMR : Can resolve dynamic effects in crowded regions .

Q. What role does substituent position (ortho/meta/para) play in reactivity?

synthesizes analogs with 2-, 3-, and 4-chlorophenoxy groups. Para-substitution (4-chloro) enhances electronic withdrawal, stabilizing the triazine intermediate and accelerating amide coupling. Ortho-substituents may sterically hinder reactions, requiring longer times or higher temperatures .

Q. How can regioisomeric byproducts be identified and minimized?

  • TLC Monitoring : Early detection of byproducts using hexane/EtOAc systems (Rf ~0.18–0.62) .
  • NMR Fingerprinting : Distinct aromatic splitting patterns (e.g., para vs. ortho substituents) differentiate isomers .
  • MPLC Repurification : Isolate regioisomers with slight polarity differences () .

Q. What applications exist in heterocyclic synthesis?

Phenacyl benzoate derivatives (e.g., ) are precursors for oxazoles and imidazoles. The 4-chlorophenoxy group in this compound could act as a directing group in photolytic or cyclization reactions to form nitrogen-containing heterocycles .

Methodological Notes

  • Data Interpretation : Cross-reference NMR assignments with computational tools (e.g., ACD/Labs) to validate complex splitting patterns.
  • Reaction Scaling : Pilot small-scale trials (e.g., 0.1 mmol) before scaling up, as per ’s 90% yield protocol .
  • Safety : Handle chlorophenols and triazine intermediates with care—use fume hoods and PPE due to toxicity risks.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.